2,2-Dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Overview
Description
Pivaloyloxymethyl ester of amdinocillin that is well absorbed orally, but broken down to amdinocillin in the intestinal mucosa. It is active against gram-negative organisms and used as for amdinocillin.
Scientific Research Applications
Synthesis and Characterization
- This compound, a derivative of amoxicillin, has been synthesized and characterized for its potential in pharmacological applications. It demonstrates antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and has been evaluated for its fungicidal activity against fungi like Candida albicans (Al-Masoudi, Mohammad, & Hama, 2015).
Chemical Synthesis Techniques
- The compound has been involved in studies focusing on the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, demonstrating its utility in complex chemical syntheses and drug design (Mollet, D’hooghe, & Kimpe, 2012).
Interaction Studies
- There have been potentiometric, UV, and NMR studies on the interaction of this compound with metal ions like Cu2+ and Zn2+, highlighting its chemical behavior in various environments, which is vital for understanding its pharmacological potential (Cardiano et al., 2017).
Application in Corrosion Inhibition
- Research has shown the compound's potential in inhibiting the corrosion of mild steel in acidic environments, indicating its utility in industrial applications (Eddy, Odoemelam, & Akpanudoh, 2007).
Pharmaceutical Research
- It has been explored in the context of β-lactamase inhibition, extending the antibacterial spectrum of β-lactams, which is significant for developing new antibiotics and overcoming resistance in pathogenic bacteria (English et al., 1978).
Crystallography and Structure Analysis
- Crystal structure studies of derivatives have been conducted to understand the molecular and electronic structure, which is crucial for its application in drug development and synthesis of new compounds (Yoon & Shin, 1996).
properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5S/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23/h12,14-15,17H,6-11,13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGNOVNWUSPMDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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